molecular formula C17H12N2O2 B5604606 1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B5604606
M. Wt: 276.29 g/mol
InChI Key: ROGWAJXHXGNNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.089877630 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazo[1,2-a]pyridine derivatives . This interaction can modulate neurotransmitter release and synaptic transmission, potentially leading to sedative and anxiolytic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA receptors, altering their conformation and activity . This binding can inhibit or activate the receptors, depending on the context, leading to changes in neurotransmitter release and synaptic transmission. Additionally, the compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anxiolytic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via renal or hepatic routes . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins that facilitate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

1-benzofuran-2-yl-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-6-7-19-13(10-18-16(19)8-11)17(20)15-9-12-4-2-3-5-14(12)21-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGWAJXHXGNNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.